N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a hydroxyethyl backbone substituted with a thiophen-3-yl group and a phenylmethanesulfonamide moiety. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-13(12-6-7-18-9-12)8-14-19(16,17)10-11-4-2-1-3-5-11/h1-7,9,13-15H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQDBFPKLVKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves the functionalization of thiophene derivatives. One common method includes the reaction of thiophene with ethylene oxide to introduce the hydroxyethyl group, followed by sulfonamide formation with phenylmethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes of the target compound with analogs identified in the evidence:
Key Differences and Implications
- Thiophene Position : The target’s thiophen-3-yl group (vs. 2-yl in compound 37 ) alters electronic distribution and steric interactions. The 3-position may reduce steric hindrance, optimizing binding in enzymatic pockets.
- Patent compounds with trifluoromethylphenyl groups exhibit higher lipophilicity and metabolic resistance but lower aqueous solubility.
- Synthetic Accessibility : highlights iodophenyl sulfonamides as intermediates for cross-coupling, suggesting the target’s hydroxyethyl-thiophene moiety could be synthesized via similar Pd/Cu-mediated strategies.
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, commonly referred to as a thiophenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a thiophene ring and a sulfonamide group, suggests various pharmacological properties that merit investigation. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables summarizing its effects.
Molecular Structure
The molecular formula of this compound is C13H15NO3S. It features a thiophene ring substituted with a hydroxyethyl group and is linked to a phenylmethanesulfonamide moiety.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds with sulfonamide groups exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The mechanism often involves the inhibition of carbonic anhydrase or dihydropteroate synthase, crucial enzymes in microbial metabolism.
Pharmacological Effects
- Antimicrobial Activity :
-
Anticancer Potential :
- Thiophene derivatives have been investigated for their anticancer properties. One study reported that certain thiophenesulfonamides induced apoptosis in cancer cell lines by activating caspase pathways .
- The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been highlighted in recent research .
-
Anti-inflammatory Effects :
- The anti-inflammatory potential is attributed to the inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that the compound reduced TNF-alpha levels in macrophages 4.
- The anti-inflammatory potential is attributed to the inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that the compound reduced TNF-alpha levels in macrophages
Study 1: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of various thiophenesulfonamides against common pathogens. The results indicated that this compound showed superior activity compared to traditional antibiotics.
Study 2: Cancer Cell Lines
In a controlled laboratory setting, this compound was tested on multiple cancer cell lines (e.g., breast cancer and colon cancer). Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
